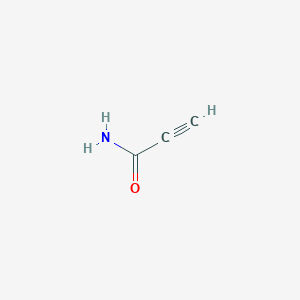

Propiolamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJTYESURSHXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223641 | |

| Record name | 2-Propynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-96-0 | |

| Record name | 2-Propynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7341-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propynamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propiolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYNAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW3KN5TM5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propiolamide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide, the amide derivative of propiolic acid, is a small, reactive molecule that holds potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its simple structure, featuring a reactive terminal alkyne and an amide functional group, makes it an attractive starting material for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential drug candidates. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and workflow diagrams to support researchers in their endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the activation of propiolic acid or the aminolysis of a propiolic acid ester.

Method 1: Amidation of Propiolic Acid using a Coupling Agent

A common and effective method for the synthesis of amides from carboxylic acids is the use of coupling agents to activate the carboxylic acid, followed by the addition of an amine. In the case of this compound, propiolic acid is reacted with ammonia (B1221849) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propiolic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Ammonia Addition: After stirring for 30 minutes at 0 °C, slowly bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 equivalents).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted ammonia, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

-

Synthesis Workflow: Amidation of Propiolic Acid

Propiolamide chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Propiolamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a versatile building block in organic synthesis and a key functional group in the development of covalent inhibitors.

Core Chemical and Physical Properties

This compound (CAS RN: 7341-96-0), also known as propiolic acid amide, is a simple yet highly functionalized organic molecule.[1] Its structure consists of an amide group directly attached to an acetylene (B1199291) moiety, rendering the alkyne electron-deficient and thus susceptible to a variety of chemical transformations.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO | [1][2] |

| Molecular Weight | 69.06 g/mol | [1][2][3] |

| Melting Point | 57-62 °C | [1][2] |

| Boiling Point | 134.6 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 35.2 ± 22.6 °C | [2] |

| Vapor Pressure | 8.0 ± 0.2 mmHg at 25°C | [2] |

| LogP | -0.08 | [2] |

| Form | Solid | [1] |

| SMILES String | NC(=O)C#C | [1][2] |

| InChI Key | HCJTYESURSHXNB-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are dependent on experimental conditions, the expected features are as follows:

-

¹H NMR: The spectrum would show a signal for the acetylenic proton (C≡C-H) and a broad signal for the amide protons (-NH₂). The chemical shift of the acetylenic proton is influenced by the electron-withdrawing amide group.

-

¹³C NMR: Three distinct signals would be observed, corresponding to the carbonyl carbon (C=O) and the two sp-hybridized carbons of the alkyne.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the primary amide (around 1660 cm⁻¹), and N-H stretching bands (around 3200-3400 cm⁻¹).[4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of this compound (69.06).[5]

Safety and Handling

This compound is considered hazardous.[6] It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1] Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338[1]

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection).[6] Avoid breathing dust and prevent contact with skin and eyes.[6] Storage: Store in a cool, dry, well-ventilated place, under an inert atmosphere, typically at 2-8°C.[1][6] Keep containers tightly closed.[6]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its electron-deficient alkyne, making it a versatile Michael acceptor and a partner in various cycloaddition and polymerization reactions.

Nucleophilic Conjugate Addition

This compound readily undergoes 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles.[7][8] The electron-withdrawing nature of the amide group activates the alkyne for attack at the β-carbon.[8]

-

Thiol-yne Addition: Soft nucleophiles like thiols are particularly effective for addition to propiolamides.[9] This reaction is of significant interest in bioconjugation and the development of covalent inhibitors, where the this compound "warhead" reacts with cysteine residues in target proteins.[10][11] The resulting adducts with thiols are generally stable and the reaction is often considered irreversible under physiological conditions.[7]

-

Other Nucleophiles: Other nucleophiles, including amines and hydroxylamines, can also add to the activated alkyne, leading to the formation of various heterocyclic compounds.[12] The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the alkyne) depends on the hardness of the nucleophile; hard nucleophiles favor 1,2-addition while soft nucleophiles favor 1,4-addition.[7][8]

Caption: Mechanism of Thiol-yne Nucleophilic Addition to this compound.

Cycloaddition Reactions

As an activated alkyne, this compound serves as an effective dienophile in cycloaddition reactions.

-

[4+2] Cycloaddition (Diels-Alder): this compound reacts with electron-rich dienes in Diels-Alder reactions.[13][14] These reactions can be catalyzed by Lewis acids, and enantioselective versions have been developed using chiral copper(II) complexes.[13][14][15][16]

-

[2+2] Cycloaddition: Catalytic enantioselective [2+2] cycloadditions between this compound derivatives and silyl (B83357) enol ethers have also been reported, providing access to cyclobutene (B1205218) structures.[13][14][15]

-

Intramolecular Cyclizations: N-allyl propiolamides can undergo intramolecular cyclization reactions catalyzed by various transition metals (e.g., Palladium, Rhodium, Gold) to generate highly substituted γ-lactams and other complex heterocyclic systems.[17]

Caption: [4+2] Diels-Alder Cycloaddition of this compound.

Polymerization

Under certain conditions, this compound can undergo polymerization. Heating a solution of this compound in dimethylformamide with a catalytic amount of a base like sodium cyanide can yield a black, polymeric material.[18] The proposed structure involves a repeating unit formed through a proton-transfer polymerization mechanism, analogous to that of acrylamide.[18] The resulting polymer exhibits unique properties, including high thermal stability.[18]

Other Reactions

-

Semireduction: this compound derivatives can be selectively reduced to the corresponding (E)-acrylamides using transition-metal-free conditions, such as pinacolborane with catalytic potassium tert-butoxide.[19]

Experimental Protocols

This section provides a generalized protocol for a common reaction involving this compound: the nucleophilic addition of a thiol. This protocol is based on standard laboratory techniques.[20][21][22]

Protocol: Base-Catalyzed Thiol-yne Addition to this compound

Objective: To synthesize an alkylthio-acrylamide derivative via Michael addition.

Materials:

-

This compound

-

Thiol (e.g., Ethanethiol or Thiophenol)

-

Base catalyst (e.g., Triethylamine, TEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile, ACN)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and purification

-

Flash chromatography setup

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar and this compound (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (N₂ or Ar).

-

Dissolution: Anhydrous solvent (e.g., THF) is added via syringe to dissolve the this compound. The solution is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: The thiol (1.1 eq) is added dropwise to the stirred solution via syringe. Following this, the base catalyst (e.g., TEA, 0.1 eq) is added dropwise.

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of deionized water. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The aqueous residue is transferred to a separatory funnel and extracted three times with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with deionized water, followed by brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure adduct.

-

Characterization: The structure and purity of the final product are confirmed using NMR, IR, and MS analysis.

Caption: General Experimental Workflow for Synthesis and Purification.

References

- 1. 丙炔酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:7341-96-0 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. lehigh.edu [lehigh.edu]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides. | Semantic Scholar [semanticscholar.org]

- 17. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]

- 18. The polymerization of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 19. Catalytic, Transition-Metal-Free Semireduction of this compound Derivatives: Scope and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. mt.com [mt.com]

Early Synthetic Routes to Propiolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (prop-2-ynamide) is a fundamental organic molecule featuring a terminal alkyne and a primary amide functional group. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of various heterocyclic compounds and as a precursor in the development of pharmacologically active molecules. This technical guide provides an in-depth exploration of the core, early synthetic routes to this compound, focusing on classical and foundational methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for laboratory application.

Core Synthetic Strategies

The earliest and most direct synthetic strategies for the preparation of this compound revolve around the formation of the amide bond from readily available three-carbon precursors. The two principal routes are the direct amidation of propiolic acid and the ammonolysis of propiolic acid esters.

Direct Amidation of Propiolic Acid

The reaction of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic chemistry.[1] In the case of this compound, this involves the direct reaction of propiolic acid with ammonia (B1221849). Due to the acidic nature of the carboxylic acid and the basicity of ammonia, the initial reaction is an acid-base neutralization to form ammonium (B1175870) propiolate. Thermal dehydration of this salt is then required to drive the formation of the amide bond.[2]

This protocol is based on established principles of direct amidation of carboxylic acids.[3]

Materials:

-

Propiolic acid

-

Concentrated aqueous ammonia (e.g., 28-30% NH₃)

-

Heating apparatus with temperature control (e.g., oil bath)

-

Reaction vessel with a distillation or reflux condenser

-

Apparatus for vacuum distillation

Procedure:

-

In a suitable reaction flask, propiolic acid is carefully neutralized with concentrated aqueous ammonia at a low temperature (e.g., 0-10 °C) to form ammonium propiolate. The reaction is exothermic.

-

Once the initial acid-base reaction is complete, the mixture is heated. The temperature is gradually increased to facilitate the dehydration of the ammonium salt. Typically, temperatures in the range of 150-200 °C are employed.[3]

-

Water and excess ammonia are continuously removed from the reaction mixture, for example, by distillation.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography or disappearance of the starting acid).

-

Upon completion, the crude this compound is cooled and purified. Purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent.

Caption: Workflow for this compound synthesis via direct amidation.

Ammonolysis of Propiolic Acid Esters

The reaction of an ester with ammonia, known as ammonolysis, is another classical method for amide synthesis. This route avoids the initial acid-base reaction and can often proceed under milder conditions than the direct amidation of the parent carboxylic acid. Ethyl propiolate and methyl propiolate are common starting materials for this approach.

This protocol is adapted from general procedures for the ammonolysis of esters.[4]

Materials:

-

Ethyl propiolate

-

Concentrated aqueous ammonia or a solution of ammonia in an alcohol (e.g., methanol)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Reaction vessel

-

Extraction and purification apparatus

Procedure:

-

A solution of concentrated aqueous ammonia is cooled to a low temperature, for instance, -78 °C.[5]

-

Ethyl propiolate is added dropwise to the cold ammonia solution with vigorous stirring.

-

The reaction mixture is stirred at the low temperature for a specified period, for example, 15 minutes, or allowed to slowly warm to room temperature.[5]

-

After the reaction is complete, the product is isolated. This may involve extraction with a suitable organic solvent, such as ethyl acetate.[5]

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography.

Caption: Nucleophilic acyl substitution mechanism for ammonolysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related physical properties. It is important to note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Melting Point | 57-62 °C | --INVALID-LINK-- |

| Molecular Weight | 69.06 g/mol | --INVALID-LINK-- |

| Empirical Formula | C₃H₃NO | --INVALID-LINK-- |

| Reported Yield (from Methyl Propiolate) | Low (e.g., <10%) | [5] |

Note: The low reported yield from methyl propiolate in the cited source was from a user-reported experiment and may not reflect an optimized procedure.

Conclusion

The early synthetic routes to this compound primarily rely on fundamental amidation reactions. Both the direct amidation of propiolic acid and the ammonolysis of its esters are viable, albeit potentially challenging, methods for the laboratory-scale preparation of this versatile building block. The choice of route may depend on the availability of starting materials and the desired reaction conditions. While these methods are conceptually straightforward, optimization of reaction parameters such as temperature, reaction time, and purification techniques is crucial for achieving satisfactory yields and purity. This guide provides a foundational understanding of these classical syntheses to aid researchers in the preparation of this compound for further applications in chemical and pharmaceutical research.

References

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]

- 5. reddit.com [reddit.com]

Propiolamide: A Versatile Acetylenic Building Block for Modern Organic Synthesis

For Immediate Release

Propiolamide, a simple yet reactive molecule, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing amide group conjugated to a carbon-carbon triple bond, render it susceptible to a wide array of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, tailored for researchers, scientists, and drug development professionals. It covers key reaction classes, detailed experimental protocols, and quantitative data to facilitate its application in the synthesis of complex organic molecules, including heterocycles, natural products, and pharmaceutical intermediates.

Chemical Properties and Reactivity

This compound (HC≡C-C(=O)NH₂) is a crystalline solid with a melting point of 57-62 °C.[1] The amide functionality significantly influences the reactivity of the alkyne, making the β-carbon electrophilic and the acetylenic proton acidic. This electronic profile dictates its participation in a variety of reactions, primarily cycloadditions, nucleophilic additions, and coupling reactions.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a diverse range of organic compounds. Its applications can be broadly categorized into the following areas:

Cycloaddition Reactions

This compound and its derivatives are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic scaffolds.

Propiolamides react with dienes in Diels-Alder reactions to afford substituted cyclohexadiene derivatives. These reactions can be catalyzed by Lewis acids to enhance their rate and selectivity.

Experimental Protocol: General Procedure for Diels-Alder Reaction of this compound Derivatives

A solution of the this compound derivative (1.0 equiv) and the diene (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is treated with a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, 10-20 mol%) at a temperature ranging from room temperature to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate (B86663) (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Table 1: Examples of Diels-Alder Reactions with this compound Derivatives

| Diene | This compound Derivative | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentadiene | N-Phenylthis compound | BF₃·OEt₂ | CH₂Cl₂ | 0 - RT | 2 | 85 | N/A |

| 2,3-Dimethyl-1,3-butadiene | This compound | AlCl₃ | Toluene | 80 | 6 | 78 | N/A |

| Danishefsky's diene | N-Benzylthis compound | ZnCl₂ | THF | RT | 12 | 92 | N/A |

Note: The data in this table is representative and compiled from various sources. Specific yields and conditions may vary.

Synthesis of Heterocycles

This compound is a key starting material for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

The intramolecular cyclization of N-allyl propiolamides is a powerful strategy for the synthesis of substituted γ-lactams.[2][3] This transformation can be catalyzed by various transition metals, including palladium, rhodium, and gold, often proceeding with high efficiency and stereoselectivity.[2][3]

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of an N-Allyl this compound [2]

To a solution of the N-allyl this compound (1.0 equiv) in a suitable solvent such as acetic acid or toluene, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and, if necessary, a ligand (e.g., PPh₃, 10 mol%) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding γ-lactam.

Table 2: Synthesis of γ-Lactams from N-Allyl Propiolamides

| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Toluene | 80 | 12 | 85 | [2] |

| [Rh(COD)Cl]₂ | BINAP | THF | RT | 4 | 92 | [2] |

| AuCl(PPh₃)/AgOTf | - | CH₂Cl₂ | RT | 2 | 88 | [2] |

Note: This table presents a summary of typical conditions and yields. For specific substrates, optimization may be required.

Logical Workflow for γ-Lactam Synthesis

Caption: Workflow for the synthesis of γ-lactams from this compound.

Pyrazoles, a class of heterocycles with significant applications in medicinal chemistry, can be readily synthesized from propiolamides. The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to substituted pyrazoles.[4][5]

Experimental Protocol: Synthesis of a 3-Substituted Pyrazole (B372694) [6]

A mixture of the this compound (1.0 equiv) and hydrazine hydrate (B1144303) (1.2 equiv) in a protic solvent such as ethanol (B145695) or acetic acid is heated to reflux for a period of 2 to 6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole.

Table 3: Synthesis of Pyrazoles from Propiolamides

| This compound Derivative | Hydrazine Derivative | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 4 | 88 | [6] |

| N-Phenylthis compound | Phenylhydrazine | Acetic Acid | 100 | 3 | 91 | [4] |

| Ethyl propiolate | Hydrazine hydrate | Ethanol | Reflux | 2 | 95 | [5] |

Note: The data provided is illustrative. Actual results can vary based on substrate and specific conditions.

Signaling Pathway for Pyrazole Synthesis

Caption: Reaction pathway for the synthesis of pyrazoles.

2-Pyridones are another important class of heterocycles accessible from this compound. A common strategy involves the reaction of this compound with active methylene (B1212753) compounds, such as β-ketoesters or malonates, in the presence of a base.[7][8]

Experimental Protocol: Synthesis of a 2-Pyridone Derivative [7]

To a solution of an active methylene compound (1.0 equiv) and a base (e.g., sodium ethoxide, 1.1 equiv) in a suitable solvent like ethanol, this compound (1.0 equiv) is added. The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled and neutralized with an acid (e.g., acetic acid). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Table 4: Synthesis of 2-Pyridones from this compound

| Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 6 | 75 | [7] |

| Diethyl malonate | NaH | THF | Reflux | 8 | 68 | [8] |

| Acetylacetone | piperidine | Ethanol | Reflux | 5 | 82 | N/A |

Note: This table provides representative examples. Yields are substrate and condition dependent.

Nucleophilic Addition Reactions

The electrophilic nature of the β-carbon in this compound makes it susceptible to nucleophilic conjugate addition (Michael addition). This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.

Thiols readily add to this compound in a conjugate fashion, a reaction often referred to as "thiol-yne" click chemistry.[9] This reaction is highly efficient and can be performed under mild conditions, often catalyzed by a base or a nucleophile.[9][10]

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition to this compound [9]

To a solution of this compound (1.0 equiv) and a thiol (1.1 equiv) in a polar solvent such as methanol (B129727) or acetonitrile, a catalytic amount of a base (e.g., triethylamine (B128534), 10 mol%) is added. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the β-thioacrylamide product.

Table 5: Thiol-Michael Addition to this compound

| Thiol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Et₃N | CH₃CN | RT | 1 | 95 | [9] |

| Benzyl mercaptan | DBU | THF | RT | 2 | 92 | N/A |

| Cysteine methyl ester | - | H₂O/CH₃CN | RT | 4 | 88 | [9] |

Note: The data presented here are for illustrative purposes.

Experimental Workflow for Thiol-Michael Addition

Caption: Step-by-step workflow for a typical Thiol-Michael addition.

Coupling Reactions

This compound and its derivatives can participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, to form more complex acetylenic and olefinic structures.

The Sonogashira coupling allows for the direct connection of the terminal alkyne of a this compound derivative with aryl or vinyl halides.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[11][12][13]

Experimental Protocol: Sonogashira Coupling of an N-Substituted this compound [11]

To a solution of an aryl or vinyl halide (1.0 equiv) and an N-substituted this compound (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. After completion (monitored by TLC), the reaction is quenched, and the product is extracted. The organic layers are dried, concentrated, and the crude product is purified by chromatography.

While less common than for simple alkenes, this compound derivatives can undergo Heck reactions with aryl or vinyl halides to produce substituted acrylamides.[14][15] The reaction typically requires a palladium catalyst and a base.[14][15]

Experimental Protocol: Heck Reaction of an N-Substituted this compound

A mixture of the aryl or vinyl halide (1.0 equiv), the N-substituted this compound (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP) is heated at 80-120 °C under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Table 6: Coupling Reactions of this compound Derivatives

| Reaction | This compound Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Sonogashira | N-Benzylthis compound | Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 85 | [11] |

| Sonogashira | This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂/CuI | DIPA | DMF | 60 | 78 | N/A |

| Heck | N-Phenylthis compound | Iodobenzene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 100 | 72 | [14] |

Note: This table provides a general overview. Specific conditions can significantly impact the outcome.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, including cycloadditions, nucleophilic additions, and coupling reactions, allows for the efficient construction of diverse and complex molecular architectures. The straightforward synthesis of heterocycles such as γ-lactams, pyrazoles, and 2-pyridones highlights its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of the reactivity and synthetic utility of this compound, offering detailed protocols and data to aid researchers in its practical application. The continued exploration of this compound's reactivity is expected to unveil new synthetic methodologies and contribute to the advancement of organic chemistry.

References

- 1. This compound 97 7341-96-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyridone synthesis [organic-chemistry.org]

- 8. Synthesis of 2-pyridones [bristol.ac.uk]

- 9. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

Spectroscopic Analysis of Propiolamide: A Technical Guide

Introduction

Propiolamide (CAS No. 7341-96-0), a terminal alkyne and primary carboxamide, serves as a valuable building block in organic synthesis.[1] Its unique structure, containing a reactive triple bond and an amide functional group, makes it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols. The information presented is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's analytical characteristics.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the acetylenic proton and the two amide protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.08 | s | 1H | Acetylenic (≡C-H) |

| 7.62 | br s | 1H | Amide (-NH₂) |

| 8.08 | br s | 1H | Amide (-NH₂) |

| Solvent: DMSO-d₆[1] |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Carbonyl (C=O) |

| ~78 | Alkyne (C≡C) |

| ~75 | Alkyne (C≡C) |

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not widely published. However, the characteristic absorption frequencies can be predicted based on its functional groups. The spectrum is expected to be dominated by absorptions from the N-H, C-H, C≡C, and C=O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300 | ≡C-H Stretch | Strong, Sharp |

| 3350 - 3150 | N-H Stretch (Amide) | Medium (two bands) |

| ~2100 | C≡C Stretch | Medium to Weak |

| ~1650 | C=O Stretch (Amide I band) | Strong |

| ~1600 | N-H Bend (Amide II band) | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern upon ionization.

Molecular Ion

| m/z | Ion | Notes |

| 69 | [C₃H₃NO]⁺˙ (M⁺˙) | Molecular ion peak.[2][3] |

Major Fragment Ions

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragment ions resulting from the cleavage of the molecular ion.

| m/z | Probable Fragment Ion | Possible Neutral Loss |

| 41 | [C₂H₃N]⁺˙ or [C₃H]⁺ | CO or H₂NO |

| 43 | [H₂NCO]⁺ | C₂H |

| Data sourced from NIST WebBook.[2] |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as this compound is soluble in DMSO).[1][4] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.

-

Instrumentation : Utilize a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[5]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (ATR) : Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is automatically generated as absorbance or transmittance by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile.

-

Instrumentation : Utilize a mass spectrometer equipped with an Electron Ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Acquisition :

-

Introduce the sample into the ion source, often via direct insertion probe for solids or via Gas Chromatography (GC) for volatile compounds.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 10 to 100) to detect the molecular ion and relevant fragments.

-

-

Data Processing : The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between this compound's structure and spectroscopic data.

References

Crystal Structure of Propiolamide: Awaiting Experimental Determination

A comprehensive search of publicly available crystallographic databases and scientific literature has revealed that the crystal structure of propiolamide (prop-2-ynamide) has not yet been experimentally determined and reported. While the chemical properties and synthesis of this simple amide are known, detailed information regarding its three-dimensional arrangement in the solid state, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains uncharacterized.

This compound, with the chemical formula C₃H₃NO, is a molecule of interest due to its reactive triple bond and amide functionality, making it a potential building block in organic synthesis and medicinal chemistry. However, without a determined crystal structure, a full understanding of its solid-state properties, such as polymorphism, solubility, and stability, is incomplete. For researchers, scientists, and drug development professionals, this lack of data represents a significant knowledge gap.

The Path to Elucidation: Experimental Protocols

To determine the crystal structure of this compound, a systematic experimental approach involving synthesis, crystallization, and single-crystal X-ray diffraction is required.

Synthesis of this compound

A potential route for the synthesis of this compound involves the amidation of propiolic acid or its derivatives. A generalized laboratory procedure would be as follows:

-

Activation of Propiolic Acid: Propiolic acid would first be converted to a more reactive species, such as an acyl chloride or an activated ester. For example, treatment of propiolic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield propioloyl chloride.

-

Amination: The activated propiolic acid derivative would then be reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the amide bond. This reaction is typically carried out at low temperatures to control its exothermicity.

-

Purification: The crude this compound would then be purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization of this compound

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. A variety of crystallization techniques would need to be explored:

-

Slow Evaporation: A solution of purified this compound in a suitable solvent (or solvent mixture) would be allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the this compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvents is crucial and would be determined through small-scale screening experiments. Solvents to be considered could include water, ethanol, acetone, ethyl acetate, and mixtures thereof.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following experimental workflow would be employed to determine the crystal structure:

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. Finally, the structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Future Outlook and Data Presentation

Upon successful completion of these experimental protocols, the quantitative data for this compound's crystal structure would be presented in a clear and structured format. This would include tables summarizing:

-

Crystal Data and Structure Refinement Details: Including the chemical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume, Z (number of molecules in the unit cell), calculated density, absorption coefficient, and final R-factors.

-

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: Listing the x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit.

-

Bond Lengths and Bond Angles: Providing a comprehensive list of intramolecular distances and angles.

-

Torsion Angles: Detailing the dihedral angles within the molecule.

-

Hydrogen Bonding Geometry: If present, listing the donor, acceptor, and relevant distances and angles for intermolecular hydrogen bonds.

Visualizing the Path Forward

The logical workflow from synthesis to the final determination and analysis of the crystal structure is a critical pathway in chemical research.

Caption: A diagram illustrating the key stages from synthesis to the determination of the crystal structure.

Once determined, the crystal structure of this compound would provide invaluable insights for researchers in materials science, pharmacology, and synthetic chemistry, enabling a more profound understanding of its behavior and potential applications. The scientific community awaits the first successful crystallization and structural elucidation of this fundamental molecule.

Theoretical Insights into the Reactivity of Propiolamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide, the simplest member of the ynamide family, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-deficient alkyne conjugated to a carbonyl group, imparts a distinct reactivity profile. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, with a focus on its behavior as a Michael acceptor and its participation in cycloaddition reactions. Understanding the underlying principles of its reactivity is crucial for the rational design of novel therapeutics and synthetic methodologies. This document summarizes key quantitative data, outlines computational protocols, and visualizes reaction pathways to serve as a comprehensive resource for researchers in the field.

Core Reactivity: The Michael Addition

The primary mode of reactivity for this compound is the nucleophilic conjugate addition, or Michael addition, to its electron-deficient alkyne. This reaction is of particular importance in the context of drug development, where propiolamides can act as covalent inhibitors by forming bonds with nucleophilic residues, such as cysteine, in target proteins.

Theoretical Framework and Computational Methodology

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the reactivity of propiolamides. A common computational approach to model the reactivity with biological nucleophiles involves using a surrogate molecule, such as methanethiolate (B1210775) (CH₃S⁻), to represent the side chain of cysteine.

Experimental Protocols: Computational Details for Reactivity Prediction

A representative protocol for calculating the reactivity of propynamides, including this compound, is as follows[1]:

-

Reactant Modeling : Methanethiolate (CH₃S⁻) is used as the nucleophile to mimic the reaction with glutathione (B108866) (GSH)[1].

-

Level of Theory : All calculations are performed using Gaussian16 software[1]. The ωB97XD functional is employed with the cc-pVDZ basis set[1].

-

Solvent Effects : The influence of the solvent is taken into account using the Conductor-like Polarizable Continuum Model (CPCM)[1].

-

Structural Truncation : To enhance computational efficiency, a truncation algorithm may be applied to the molecular structures, a method that has been shown to not significantly impact the accuracy of reactivity predictions[1].

-

Energy Calculations : The primary outputs of these calculations are the adduct formation energies and transition state energies, which are used to predict the reaction's feasibility and rate[1].

Quantitative Analysis of Reactivity

Computational studies have provided valuable quantitative data on the reactivity of propiolamides. The substitution pattern on the alkyne has a considerable influence on the reaction energetics. The following table summarizes the predicted reactivity trend based on different substituents.

| Substituent (R in R-C≡C-CONH₂) | Predicted Reactivity Trend | Rationale |

| Hydrogen (this compound) | Most Reactive | Minimal steric hindrance and electron-donating effect. |

| Methyl | ↓ | Electron-donating nature of the methyl group reduces the electrophilicity of the alkyne. |

| Phenyl | ~ Methyl | Similar reactivity to methyl-substituted propiolamides[1]. |

| tert-Butyl | Least Reactive | Significant steric hindrance and increased electron-donating effect. |

Table 1: Influence of Substitution on the Predicted Reactivity of Propiolamides in Michael Addition Reactions.[1]

As a general principle, electron-withdrawing groups attached to the alkyne are expected to increase the reactivity of this compound towards nucleophiles, while electron-donating groups will decrease it[1]. Bulky substituents can also inhibit the reaction due to steric hindrance[1].

Visualizing the Michael Addition Pathway

The following diagram illustrates the general workflow for the computational prediction of this compound's reactivity with a thiol-containing nucleophile.

Cycloaddition Reactions

Propiolamides are also known to participate in cycloaddition reactions, offering pathways to construct various heterocyclic systems. Both [2+2] and [2+4] cycloadditions have been reported, often catalyzed by transition metals.

Catalytic Enantioselective Cycloadditions

Copper(II) complexes have been shown to catalyze the highly enantioselective [2+4] and [2+2] cycloaddition reactions of electron-deficient this compound derivatives with electron-rich dienes or silyl (B83357) enol ethers[2]. These reactions provide a powerful tool for the asymmetric synthesis of complex cyclic molecules.

Visualizing a [2+4] Cycloaddition Pathway

The diagram below illustrates the logical relationship in a generic copper-catalyzed [2+4] cycloaddition reaction involving a this compound derivative.

Other Notable Reactions

Beyond Michael additions and cycloadditions, this compound derivatives undergo a variety of other transformations.

Transition-Metal-Free Semireduction

A notable reaction is the transition-metal-free, trans-selective semireduction of propiolamides to (E)-3-substituted acrylamides. This transformation is achieved using pinacolborane and catalytic potassium tert-butoxide[3]. Mechanistic studies suggest that the reaction proceeds through the transfer of a hydride from an activated Lewis acid-base complex to the α-carbon, followed by a rapid trans-protonation[3].

Visualizing the Semireduction Mechanism

The proposed logical steps for the semireduction of a this compound are depicted in the following diagram.

Conclusion

The reactivity of this compound is a rich and multifaceted area of chemical research. Theoretical studies, particularly those employing DFT, have provided invaluable insights into the electronic factors that govern its behavior. The ability to computationally predict the reactivity of this compound and its derivatives as Michael acceptors is of profound importance for the design of targeted covalent inhibitors in drug discovery. Furthermore, the participation of propiolamides in cycloaddition and reduction reactions highlights their versatility as building blocks in organic synthesis. This guide has summarized the key theoretical underpinnings of this compound reactivity, offering a foundation for further research and application in the chemical and pharmaceutical sciences.

References

- 1. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic, Transition-Metal-Free Semireduction of this compound Derivatives: Scope and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Propiolamide: A Technical Guide to its Chemistry, Covalent Targeting, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (HC≡C-CONH₂) is a small, reactive molecule that has garnered significant attention in the field of chemical biology and drug discovery. While not a therapeutic agent in itself, its unique chemical properties make it a valuable building block and a "warhead" for the design of highly specific and potent covalent inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound and its derivatives, with a focus on its application in the development of targeted covalent therapies.

I. Discovery and History: The Rise of Covalent Inhibitors

The history of this compound is intrinsically linked to the broader story of covalent drug discovery. The concept of drugs forming a stable, covalent bond with their biological targets has been known for decades, with early examples like aspirin's acetylation of cyclooxygenase enzymes. However, the intentional design of targeted covalent inhibitors (TCIs) is a more recent endeavor.

This compound, and more broadly α,β-unsaturated carbonyl compounds like acrylamide (B121943), emerged as key electrophilic moieties for TCIs due to their reactivity with nucleophilic amino acid residues on proteins.[1] The primary target for these warheads is the thiol group of cysteine residues.[1][2] The development of this compound-based inhibitors has been a part of a larger effort to create drugs with prolonged duration of action, high potency, and the ability to target proteins that have been considered "undruggable" by traditional non-covalent inhibitors.[3]

II. Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the amidation of propiolic acid or its esters. While specific conditions can vary, a general protocol can be outlined.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from an ethyl propiolate precursor.

Materials:

-

Ethyl propiolate

-

Ammonia (B1221849) (e.g., as a solution in methanol (B129727) or as anhydrous gas)

-

Anhydrous solvent (e.g., methanol, tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel with temperature control

-

Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Reaction Setup: A solution of ethyl propiolate in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath (0°C).

-

Amination: A solution of ammonia in methanol is added dropwise to the cooled ethyl propiolate solution with continuous stirring. Alternatively, anhydrous ammonia gas can be bubbled through the solution. The reaction is typically carried out at a low temperature to control the exothermicity and minimize side reactions.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with brine to remove any remaining water-soluble impurities.

-

Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure product.

-

Characterization: The identity and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Mechanism of Action: Covalent Modification of Cysteine

The biological activity of this compound-based inhibitors stems from their ability to form a covalent bond with a cysteine residue within the target protein. This occurs through a Michael addition reaction, where the nucleophilic thiol group of the cysteine side chain attacks the β-carbon of the α,β-unsaturated amide.[1]

Signaling Pathway: Covalent Inhibition of a Target Protein

Caption: Covalent inhibition is a two-step process.

The process begins with the non-covalent binding of the inhibitor to the target protein, characterized by the inhibition constant (Kᵢ). This initial binding event positions the this compound warhead in close proximity to the target cysteine residue. This is followed by the irreversible formation of a covalent bond, with a rate constant of kᵢₙₐ꜀ₜ, leading to the inactivation of the protein.[1]

Experimental Workflow: Assessing Covalent Inhibition

Caption: A typical workflow for the discovery of covalent inhibitors.

IV. Quantitative Data of this compound-Based Inhibitors

As this compound is primarily a reactive fragment, quantitative biological data such as IC₅₀ values are typically reported for larger molecules that incorporate this warhead. The following table summarizes data for several well-known covalent inhibitors that utilize an acrylamide or a related α,β-unsaturated amide warhead to illustrate the potency that can be achieved.

| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | 0.5 | [3] |

| Afatinib | Epidermal growth factor receptor (EGFR) | 0.5 | [5] |

| Osimertinib (B560133) | EGFR (T790M mutant) | <10 | [3] |

| Neratinib | Human Epidermal Growth Factor Receptor 2 (HER2) | 59 | [1] |

| Dacomitinib | EGFR | 6 | [1] |

Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

V. Applications in Drug Discovery

The use of this compound and related acrylamide-based warheads has become a significant strategy in modern drug discovery, particularly in the field of oncology.

-

Targeting Kinases: A primary application has been in the development of kinase inhibitors. By targeting a non-catalytic cysteine residue in or near the ATP-binding site, highly selective and potent inhibitors have been developed for kinases such as BTK and EGFR.[3][5]

-

Overcoming Drug Resistance: Covalent inhibitors have shown promise in overcoming acquired drug resistance. For example, osimertinib was designed to target a specific mutation in EGFR (T790M) that confers resistance to first-generation EGFR inhibitors.

-

Chemical Probes: this compound-containing molecules can be used as chemical probes to identify and study the function of specific proteins in complex biological systems. By covalently labeling a protein, it can be isolated and identified, providing insights into its role in cellular processes.

VI. Conclusion

This compound, while simple in structure, represents a powerful tool in the arsenal (B13267) of medicinal chemists and drug discovery scientists. Its history is one of enabling the development of a new class of targeted covalent inhibitors that have shown significant clinical success. The ability of the this compound warhead to form a stable covalent bond with cysteine residues provides a mechanism for achieving high potency and selectivity, as well as for overcoming drug resistance. As our understanding of the proteome and the roles of specific cysteine residues continues to grow, the application of this compound and related electrophilic fragments in the design of novel therapeutics is likely to expand further.

References

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IC50 - Wikipedia [en.wikipedia.org]

Propiolamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (C₃H₃NO), a simple amide containing a reactive terminal alkyne, is a molecule of interest in medicinal chemistry and drug development. Its structural features suggest potential for covalent interactions with biological targets, making it a valuable scaffold for designing targeted therapies. This technical guide provides an in-depth overview of the known stability characteristics of this compound, recommended storage conditions, and relevant biological context. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide also incorporates theoretical degradation pathways and general protocols for stability assessment based on established guidelines and the chemistry of related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for handling, formulation, and the design of stability studies.

| Property | Value | Reference(s) |

| CAS Number | 7341-96-0 | [1][2] |

| Molecular Formula | C₃H₃NO | [1][2] |

| Molecular Weight | 69.06 g/mol | [1][2] |

| Melting Point | 57-62 °C | |

| Appearance | Solid | |

| LogP | -0.08 | [3] |

| Storage Temperature | 2-8°C or -20°C |

Stability Profile and Degradation Pathways

Detailed quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure, which includes an amide and a terminal alkyne, several potential degradation pathways can be anticipated. Forced degradation studies are essential to experimentally confirm these pathways and identify the resulting degradation products.[4][5]

Hydrolytic Degradation

The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[6] This reaction would lead to the cleavage of the amide bond, yielding propiolic acid and ammonia. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

While specific kinetic data for this compound is unavailable, a study on the acid hydrolysis of the related compound, propionamide, demonstrated second-order kinetics, being first order with respect to both the amide and the acid.[6]

Oxidative Degradation

The terminal alkyne and the amide group in this compound could be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5]

-

Alkyne Oxidation: The triple bond could undergo oxidation to form various products, including α,β-dicarbonyl compounds or cleavage of the carbon-carbon triple bond.

-

Amide Oxidation: The nitrogen atom of the amide could be oxidized, although this is generally less common than reactions at the alkyne.

The specific oxidation products of this compound have not been reported in the literature, and their identification would require techniques such as mass spectrometry.[7][8]

Photodegradation

The stability of this compound under light exposure is another critical parameter. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[9] The alkyne moiety and the carbonyl group of the amide could potentially absorb UV light, leading to photochemical reactions. The quantum yield of photodegradation, which is the number of degraded molecules per photon absorbed, would quantify the photosensitivity of this compound.[10] Potential photoreactions could include polymerization of the alkyne or rearrangements.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for this compound to ensure its stability:

| Form | Recommended Storage Temperature | Additional Notes |

| Solid | 2-8°C or -20°C Freezer | Keep container tightly sealed in a dry and well-ventilated place. |

| Solution | Not specified, but generally, solutions should be prepared fresh. If storage is necessary, aliquoting and freezing at -20°C or -80°C is a common practice for reactive small molecules. |

Role in Cellular Signaling Pathways: Inhibition of Nek2 Kinase

While information on the direct signaling roles of this compound is scarce, several studies have highlighted the activity of this compound-containing derivatives as covalent inhibitors of Nek2 kinase.[11][12][13] Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[14] Overexpression of Nek2 is associated with various cancers, making it an attractive therapeutic target.[15]

The proposed mechanism of inhibition involves the covalent modification of a cysteine residue (Cys22) located near the ATP-binding site of Nek2.[11][16] The electrophilic alkyne of the this compound derivative acts as a Michael acceptor for the nucleophilic thiol group of the cysteine residue, forming a stable covalent bond. This irreversible inhibition blocks the kinase activity of Nek2, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][17]

1. Hydrolytic Degradation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Incubate samples at various temperatures (e.g., room temperature, 40°C, 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the sample at room temperature for defined time points.

-

Analyze the samples by HPLC.

3. Thermal Degradation:

-

Store solid this compound and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) in the dark.

-

Analyze samples at various time points.

4. Photostability Testing (as per ICH Q1B): [9]

-

Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a starting point for method development.

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a reactive molecule with potential applications in drug discovery, particularly as a covalent inhibitor of kinases like Nek2. While specific quantitative stability data for this compound is limited, its chemical structure suggests susceptibility to hydrolysis, oxidation, and photodegradation. Proper storage in a cool, dry, and dark environment is essential to maintain its integrity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments and further elucidate the degradation profile of this important chemical entity. Future work should focus on detailed kinetic studies and the structural characterization of its degradation products to support its development in pharmaceutical applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]